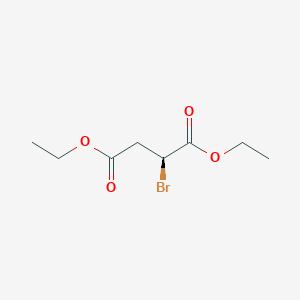
4-フェノキシフタロニトリル
概要
説明
4-Phenoxyphthalonitrile, also known as 4-PON, is an organic compound used in laboratory experiments and scientific research. It has various applications in fields such as biochemistry, medicine, and pharmacology. 4-PON has a unique structure, which makes it a versatile compound for pharmacological research.
科学的研究の応用
構造的特性:4-フェノキシフタロニトリルの幾何学および電子構造は、ab initio HF および密度汎関数理論(DFT)法を使用して調査されました。 この化合物のフェノキシ基は、その特性に重要な役割を果たします .
電子吸収スペクトル:4-フェノキシフタロニトリルの UV-Vis スペクトルは、時間依存 DFT(TD-DFT)を使用して分析されました。 吸収帯は、π→π* 遷移に割り当てられました。 注目すべきは、この化合物は、光誘起電子移動プロセスによる最低エネルギーの励起状態を3つ示します .
界面電子移動:太陽電池で増感剤として使用する場合、4-フェノキシフタロニトリルは、励起された色素から半導体の伝導帯(例:TiO₂ 電極)への電子注入を促進します。 この界面電子移動プロセスは、太陽電池における効率的なエネルギー変換に不可欠です .
診断アッセイの製造
4-フェノキシフタロニトリルは、診断アッセイで用途があります。 具体的な詳細は容易に入手できませんが、その特性はこの分野での使用に貢献している可能性があります .
血液学および組織学
再び、正確な情報は限られていますが、4-フェノキシフタロニトリルは、血液学および組織学の用途で役割を果たす可能性があります。 研究者は、生物学的サンプルとの相互作用や染色特性を調査する可能性があります .
保管温度に関する考慮事項
4-フェノキシフタロニトリルを取り扱う際は、適切に保管することが重要です。 この化合物の安定性と反応性は温度によって異なる場合があり、その用途に影響を与える可能性があります .
Safety and Hazards
将来の方向性
4-Phenoxyphthalonitrile has been studied for its potential use in solar cell applications. Its geometries, electronic structures, polarizabilities, and hyperpolarizabilities have been analyzed, and its absorption spectrum has been investigated using time-dependent density functional theory (TD-DFT) .
作用機序
Target of Action
It is known to be used as a dye sensitizer in solar cell applications , suggesting that its primary targets could be light-absorbing molecules or structures within these cells.
Mode of Action
4-Phenoxyphthalonitrile interacts with its targets through a process of photo-induced electron transfer . This involves the absorption of light, which excites the 4-Phenoxyphthalonitrile molecules and triggers the transfer of electrons from the dye to the semiconductor’s conduction band . The absorption bands are assigned to π to π* transitions .
Result of Action
The primary result of 4-Phenoxyphthalonitrile’s action is the enhancement of light absorption and energy conversion in solar cells . This is achieved through the compound’s role in facilitating electron transfer processes .
特性
IUPAC Name |
4-phenoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSSXUMRNESCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327337 | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38791-62-7 | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)



